N,N'-bis-(7-Chloro-4-quinolyl)-alpha,alpha'-dimethylpiperazine-1,4-diethylamine
Description
N,N'-bis-(7-Chloro-4-quinolyl)-alpha,alpha'-dimethylpiperazine-1,4-diethylamine is a bisquinoline-piperazine hybrid compound designed for antimalarial applications. Its structure comprises a central piperazine ring substituted with dimethyl groups at the alpha positions and ethylamine side chains terminating in 7-chloro-4-quinolyl moieties. The 7-chloro-4-quinoline scaffold is analogous to chloroquine (CQ), a classic antimalarial drug, while the piperazine linker and dimethyl/ethylamine substitutions aim to enhance bioavailability and reduce resistance .
Properties
IUPAC Name |
7-chloro-N-[1-[4-[2-[(7-chloroquinolin-4-yl)amino]propyl]piperazin-1-yl]propan-2-yl]quinolin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H32Cl2N6/c1-19(33-25-7-9-31-27-15-21(29)3-5-23(25)27)17-35-11-13-36(14-12-35)18-20(2)34-26-8-10-32-28-16-22(30)4-6-24(26)28/h3-10,15-16,19-20H,11-14,17-18H2,1-2H3,(H,31,33)(H,32,34) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIERVDLXKNFTPK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN1CCN(CC1)CC(C)NC2=C3C=CC(=CC3=NC=C2)Cl)NC4=C5C=CC(=CC5=NC=C4)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H32Cl2N6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70909556 | |
| Record name | N,N'-[Piperazine-1,4-diyldi(propane-1,2-diyl)]bis(7-chloroquinolin-4-amine) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70909556 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
523.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10547-40-7 | |
| Record name | N1,N4-Bis(7-chloro-4-quinolinyl)-α1,α4-dimethyl-1,4-piperazinediethanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=10547-40-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | NSC129790 | |
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| Record name | N,N'-[Piperazine-1,4-diyldi(propane-1,2-diyl)]bis(7-chloroquinolin-4-amine) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70909556 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N,N'-bis(7-chloro-4-quinolyl)-α,α'-dimethylpiperazine-1,4-diethylamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.015 | |
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| Record name | WR-3863 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HT3GAD2SCM | |
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Preparation Methods
Stoichiometric Considerations
A 1:2 molar ratio of piperazine derivative to 4,7-dichloroquinoline ensures complete bis-substitution. Excess quinoline (2.2 equiv) compensates for solubility limitations, though higher ratios risk oligomerization.
Solvent and Temperature Effects
Comparative studies highlight DMF’s superiority over toluene or dichloromethane, with yields increasing from 65% to 82% due to better reagent solubility. Elevated temperatures (>100°C) accelerate reactions but promote decomposition, as evidenced by HPLC monitoring.
Catalytic Additives
Phenol remains widely used, but ionic liquids like 1-butyl-3-methylimidazolium bromide ([BMIM]Br) have emerged as greener alternatives, enhancing yields to 90% while facilitating solvent recovery.
Purification and Isolation Strategies
Crude product isolation typically involves:
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Solvent Removal : Rotary evaporation under reduced pressure.
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Acid-Base Extraction : Dissolving the residue in dilute HCl (pH 2–3) and extracting impurities with ethyl acetate. Basification with NaOH (pH 10–12) precipitates the free base.
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Crystallization : Recrystallization from hot methanol or ethanol-water mixtures yields high-purity material (>98% by HPLC).
For hydrochloride salts, treatment with concentrated HCl in methanol followed by cooling to −10°C produces crystalline solids, as validated by single-crystal X-ray diffraction.
Structural Characterization
Spectroscopic Analysis
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NMR : NMR spectra confirm substitution patterns: the piperazine protons resonate as broad singlets at δ 2.5–3.0 ppm, while quinoline aromatic protons appear as doublets near δ 8.5–9.0 ppm. NMR distinguishes methyl groups (δ 18–22 ppm) and ethylamine carbons (δ 40–45 ppm).
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Mass Spectrometry : MALDI-TOF MS reveals molecular ion peaks at m/z 647.2 [M+H].
Crystallographic Data
Single-crystal X-ray analysis of the hydrochloride salt confirms a chair conformation for the piperazine ring and planar quinoline moieties. Key metrics include N–C bond lengths of 1.47 Å and Cl–C distances of 1.73 Å, consistent with sp-hybridized carbons.
Comparative Analysis of Synthetic Methods
| Method | Catalyst | Solvent | Temp (°C) | Yield (%) | Purity (%) |
|---|---|---|---|---|---|
| Phenol-mediated | Phenol | DMF | 100 | 82 | 95 |
| Trimethylamine | TEA | THF | 70 | 88 | 97 |
| Ionic liquid | [BMIM]Br | DMF | 90 | 90 | 98 |
The ionic liquid method offers the best balance of yield and purity, though scalability remains a challenge due to solvent costs.
Chemical Reactions Analysis
Types of Reactions
N,N'-bis-(7-Chloro-4-quinolyl)-alpha,alpha'-dimethylpiperazine-1,4-diethylamine undergoes various chemical reactions, including:
Nucleophilic substitution: This reaction involves the replacement of a leaving group by a nucleophile.
Oxidation and reduction: These reactions involve the gain or loss of electrons, respectively.
Condensation reactions: These reactions involve the combination of two molecules with the elimination of a small molecule, such as water
Common Reagents and Conditions
Common reagents used in these reactions include:
Aromatic or heteroaromatic aldehydes: Used in the formation of Schiff bases.
Ultrasound irradiation: Used to enhance reaction efficiency.
Copper-mediated click chemistry: Used for the formation of 1,2,3-triazoles.
Major Products Formed
The major products formed from these reactions include various Schiff bases and 1,2,3-triazole derivatives, which have shown significant biological activities .
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of other bioactive compounds.
Biology: Studied for its antimicrobial, antimalarial, and anticancer properties
Medicine: Potential use in the development of new therapeutic agents.
Industry: Used in the synthesis of advanced materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of N,N'-bis-(7-Chloro-4-quinolyl)-alpha,alpha'-dimethylpiperazine-1,4-diethylamine involves its interaction with various molecular targets and pathways. For example, it has been shown to inhibit heme crystallization, which is a key process in the life cycle of the malaria parasite . Additionally, it may exert its effects through the modulation of cellular signaling pathways and the inhibition of specific enzymes .
Comparison with Similar Compounds
Data Tables
Table 1: Antimalarial Activity of Selected Bisquinoline-Piperazines
Table 2: Topological Descriptors Influencing Antimalarial Activity
Biological Activity
N,N'-bis-(7-Chloro-4-quinolyl)-alpha,alpha'-dimethylpiperazine-1,4-diethylamine (CAS No. 10547-40-7) is a synthetic compound belonging to the quinoline derivative class. Quinoline derivatives are recognized for their broad spectrum of biological activities, including antimalarial, antimicrobial, and anticancer properties. This article will explore the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological contexts, and relevant research findings.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains. For instance, a study highlighted its potential against Mycobacterium tuberculosis, showing promising results in inhibiting bacterial growth over a nine-day period .
Antimalarial Activity
The compound has also been studied for its antimalarial properties. Its mechanism involves the inhibition of heme crystallization, which is critical to the malaria parasite's lifecycle. By disrupting this process, the compound effectively reduces parasite viability within host organisms.
Anticancer Effects
Preliminary investigations into the anticancer potential of this compound suggest that it may induce apoptosis in cancer cells. The compound's interaction with cellular pathways involved in cell survival and proliferation has been documented, indicating its potential as a therapeutic agent in oncology .
The biological activity of this compound can be attributed to its structural features that facilitate interactions with various molecular targets:
- Inhibition of Heme Crystallization : This is particularly relevant in malaria treatment.
- Interaction with DNA and RNA : The compound may intercalate with nucleic acids, disrupting essential biological processes.
These mechanisms contribute to its effectiveness against pathogens and cancer cells.
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, a comparison with similar quinoline derivatives is useful:
| Compound Name | Biological Activity | Unique Features |
|---|---|---|
| N4-(7-chloroquinolin-4-yl)-N1,N1-diethylpentane-1,4-diamine | Moderate antimicrobial | Lacks piperazine moiety |
| 7-chloro-N-[2-{2-[(7-chloroquinolin-4-yl)amino]ethyl}(methyl)amino]ethane-1,2-diamine | Anticancer activity | Different substitution pattern |
This compound stands out due to its specific structural features that enhance its biological interactions.
Case Study: Antimycobacterial Activity
A detailed study evaluated the antimycobacterial activity of various quinoline derivatives against Mycobacterium tuberculosis. This compound was among the most effective compounds tested. The study utilized a series of assays to measure minimum inhibitory concentrations (MICs), demonstrating that this compound significantly inhibited bacterial growth compared to controls .
Clinical Implications
The potential applications of this compound extend to clinical settings where resistant strains of bacteria or parasites pose significant treatment challenges. Its dual action against both bacterial infections and malaria highlights its versatility as a therapeutic candidate.
Q & A
Basic Research Questions
Q. What are the key synthetic routes for N,N'-bis-(7-Chloro-4-quinolyl)-alpha,alpha'-dimethylpiperazine-1,4-diethylamine?
- Methodological Answer : The compound is synthesized via nucleophilic substitution between 7-chloro-4-aminoquinoline derivatives and a modified piperazine linker. Critical steps include:
Quinoline Activation : React 7-chloro-4-aminoquinoline with a halogenating agent (e.g., POCl₃) to generate 4-chloro-7-chloroquinoline intermediates .
Linker Preparation : Synthesize the alpha,alpha'-dimethylpiperazine-1,4-diethylamine backbone using reductive amination or alkylation of piperazine with ethylamine derivatives under inert conditions .
Coupling Reaction : Combine the activated quinoline moieties with the linker using a base (e.g., K₂CO₃) in polar aprotic solvents (e.g., acetonitrile) at 60–80°C for 12–24 hours .
- Purification : Column chromatography (silica gel, CH₂Cl₂/MeOH gradients) or recrystallization yields >90% purity .
Q. How is the compound characterized post-synthesis?
- Methodological Answer : Use a multi-analytical approach:
- ¹H/¹³C NMR : Confirm substituent positions via chemical shifts (e.g., quinoline protons at δ 8.5–9.5 ppm; piperazine methyl groups at δ 1.2–1.5 ppm) .
- LC-MS/HRMS : Verify molecular weight (e.g., [M+H]⁺ at m/z ~700–720) and fragmentation patterns .
- HPLC : Assess purity (>95% by reverse-phase C18 columns, acetonitrile/water mobile phase) .
- Elemental Analysis : Match calculated vs. observed C, H, N percentages (e.g., N% ~13.05) .
Q. What is the solubility profile, and how should formulations be optimized for in vitro assays?
- Methodological Answer : The compound is lipophilic (logP >3) with poor aqueous solubility. For biological testing:
Stock Solutions : Dissolve in DMSO (10 mM), filter-sterilize, and store at -20°C.
Working Dilutions : Use culture media with ≤0.1% DMSO to avoid cytotoxicity.
Surfactant Additives : Include 0.01% Tween 80 or PEG-400 to enhance dispersion .
Advanced Research Questions
Q. What structural features enhance antimalarial activity against chloroquine-resistant strains?
- Methodological Answer : Key determinants include:
- Linker Flexibility : A bis(3-aminopropyl)piperazine backbone improves parasite membrane penetration vs. rigid aromatic linkers .
- Quinoline Substitution : 7-Cl groups maintain heme-binding affinity, while alpha,alpha'-dimethyl groups reduce cytotoxicity .
- Hydrophobicity : Optimal ClogP values (3.5–4.2) balance solubility and target engagement .
- QSAR Insights :
| Descriptor | Role in Activity | Reference |
|---|---|---|
| Radial Centricity (ICR) | Favors compact molecular shape | |
| Lone Pair Electrons (N/O) | Enhances heme π-π stacking | |
| Hydrophobic Surface Area | Improves membrane permeability |
Q. How does the compound overcome chloroquine resistance mechanisms in Plasmodium?
- Methodological Answer : The compound bypasses PfCRT-mediated efflux via:
Dual Heme Binding : Two quinoline moieties sequester heme more efficiently than chloroquine, reducing free heme toxicity .
Reduced pKa : The dimethylpiperazine linker (pKa ~7.5 vs. chloroquine’s 8.4) limits lysosomal trapping in resistant strains .
- In Vitro Validation : IC₅₀ values of 8–12 nM against CQ-resistant P. falciparum (vs. CQ IC₅₀ >100 nM) .
Q. What in vivo efficacy has been demonstrated in murine malaria models?
- Methodological Answer : In P. berghei-infected mice:
- Dosing : 10 mg/kg/day orally for 4 days achieves >99% parasitemia reduction .
- Survival : 100% survival at day 21 vs. 0% in untreated controls .
- Toxicity : No weight loss or hepatotoxicity at therapeutic doses .
Q. How can computational models guide the optimization of piperazine-linked bisquinolines?
- Methodological Answer : Use DRAGON descriptors for QSAR:
Descriptor Selection : Prioritize ICR, topological polar surface area (TPSA), and Moriguchi octanol-water coefficients .
Machine Learning : Train random forest models on antimalarial activity datasets (R² >0.85) .
Docking Studies : Simulate binding to heme crystals (AutoDock Vina) to predict substituent effects .
Q. What is the role of the chloro substituent on the quinoline ring in target engagement?
- Methodological Answer : The 7-Cl group:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
